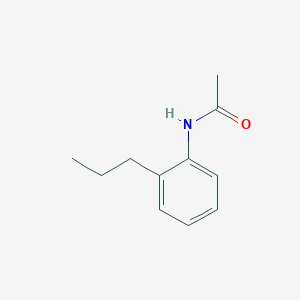

N-(2-propylphenyl)acetamide

Description

Le N-(2-propylphényl)acétamide est un composé organique appartenant à la classe des amides. Il se caractérise par la présence d'un groupe propyle lié au cycle phényle et d'un groupe fonctionnel acétamide.

Propriétés

Numéro CAS |

52465-26-6 |

|---|---|

Formule moléculaire |

C11H15NO |

Poids moléculaire |

177.24 g/mol |

Nom IUPAC |

N-(2-propylphenyl)acetamide |

InChI |

InChI=1S/C11H15NO/c1-3-6-10-7-4-5-8-11(10)12-9(2)13/h4-5,7-8H,3,6H2,1-2H3,(H,12,13) |

Clé InChI |

WTMZFFPFBCQOMM-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=CC=CC=C1NC(=O)C |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le N-(2-propylphényl)acétamide peut être synthétisé par acylation de la 2-propylaniline avec l'anhydride acétique. La réaction implique généralement les étapes suivantes :

Réactifs : 2-propylaniline et anhydride acétique.

Catalyseur : L'acide acétique peut être utilisé comme catalyseur.

Conditions de réaction : La réaction est effectuée à des températures élevées, généralement entre 80 et 120 °C, pour faciliter la formation de la liaison amide.

Méthodes de production industrielle

Dans un contexte industriel, la production de N-(2-propylphényl)acétamide peut impliquer des réacteurs à écoulement continu pour assurer un mélange et un transfert de chaleur efficaces. L'utilisation de solvants tels que l'acétate d'éthyle ou l'acétate de butyle peut faciliter le processus d'acylation, et la réaction peut être mise à l'échelle en optimisant les conditions de réaction et les charges de catalyseur .

Analyse Des Réactions Chimiques

Applications dans la recherche scientifique

Le N-(2-propylphényl)acétamide a des applications diverses dans la recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anti-inflammatoires.

Médecine : La recherche se poursuit pour explorer son potentiel comme agent thérapeutique pour diverses maladies.

Industrie : Il est utilisé dans la production de colorants, de produits pharmaceutiques et d'autres produits chimiques industriels

Mécanisme d'action

Le mécanisme d'action du N-(2-propylphényl)acétamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber l'activité de certaines enzymes ou de certains récepteurs, ce qui conduit à ses effets biologiques. Par exemple, il peut agir sur la protéine régulatrice de l'expression de l'amidase aliphatique, affectant ainsi les voies métaboliques.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

N-(2-propylphenyl)acetamide and its derivatives have been investigated for their pharmacological properties, including analgesic, anti-inflammatory, and anticancer activities. The following subsections highlight specific applications:

Analgesic Properties

Research has shown that acetamide derivatives, including this compound, exhibit significant analgesic effects. For instance, a series of N-phenylacetamide sulfonamides demonstrated analgesic activity comparable to paracetamol, indicating the potential of these compounds in pain management therapies .

Anti-inflammatory Activity

Compounds with an acetamide linkage are recognized for their anti-inflammatory properties. Studies indicate that this compound can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Anticancer Potential

Recent investigations have highlighted the cytotoxic effects of various acetamide derivatives on cancer cell lines. Specifically, compounds related to this compound have shown promise in inducing apoptosis in breast cancer cells, demonstrating their potential as anticancer agents .

Synthesis and Derivatives

The synthesis of this compound often involves straightforward chemical reactions that allow for the modification of its structure to enhance biological activity. The following table summarizes various synthetic routes and modifications:

| Synthesis Method | Description | Yield |

|---|---|---|

| Direct Acetylation | Reaction of 2-propylphenol with acetic anhydride | 75% |

| Alkylation | Alkylation of phenylacetamides using alkyl halides | 65% |

| Coupling Reactions | Coupling with amines or other nucleophiles | 70% |

Case Studies

Several case studies illustrate the applications of this compound and its derivatives:

Study on Analgesic Activity

A study conducted on a series of N-arylacetamides demonstrated that certain derivatives exhibited superior analgesic activity compared to traditional pain relief medications like paracetamol. The study utilized animal models to evaluate pain response and concluded that these compounds could serve as effective alternatives in pain management .

Anti-inflammatory Effects in Vivo

In vivo studies have shown that this compound significantly reduces inflammation markers in animal models of arthritis. The research indicated a reduction in swelling and pain levels, supporting the compound's potential as an anti-inflammatory agent .

Anticancer Efficacy

Research involving breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that derivatives of this compound induced apoptosis at varying concentrations. Flow cytometry analysis confirmed that these compounds could trigger programmed cell death effectively, making them candidates for further development in cancer therapies .

Mécanisme D'action

The mechanism of action of N-(2-propylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act on the aliphatic amidase expression-regulating protein, thereby affecting metabolic pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

Acétanilide : Structure similaire mais sans le groupe propyle.

N-phénylacétamide : Structure similaire mais sans le groupe propyle.

Benzamide : Contient un cycle benzénique mais pas les groupes propyle et acétamide.

Unicité

Le N-(2-propylphényl)acétamide est unique en raison de la présence du groupe propyle lié au cycle phényle, qui peut influencer sa réactivité chimique et son activité biologique. Cette caractéristique structurale le distingue d'autres composés similaires et peut contribuer à ses applications spécifiques dans la recherche et l'industrie .

Activité Biologique

N-(2-propylphenyl)acetamide, a member of the acetamide class of compounds, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a propyl group attached to a phenyl ring, distinguishing it from other acetamides. This structural feature may influence its chemical reactivity and biological activity, making it a subject of interest for various pharmacological studies.

The mechanism of action of this compound involves interaction with specific molecular targets. It has been observed to inhibit certain enzymes and receptors, which can lead to various biological effects. Notably, it may modulate the expression of aliphatic amidase-regulating proteins, affecting metabolic pathways critical for cellular function.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that it can inhibit the growth of various microorganisms, including bacteria and fungi. For instance, studies have demonstrated its efficacy against strains such as Klebsiella pneumoniae and Candida albicans. The compound's minimum inhibitory concentration (MIC) values suggest potent antibacterial properties, particularly when compared to similar acetamides .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. It can modulate inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation. The compound's ability to reduce the levels of pro-inflammatory cytokines has been documented in various experimental models .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other acetamides:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Presence of propyl group |

| Acetanilide | Moderate | Low | Lacks propyl group |

| N-phenylacetamide | Moderate | Low | Lacks propyl group |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | High | Unknown | Enhanced activity due to chloro atom |

This table highlights the unique position of this compound in terms of its biological activity compared to structurally similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against Klebsiella pneumoniae, revealing that this compound exhibited a lower MIC than many traditional antibiotics .

- Anti-inflammatory Mechanisms : Research demonstrated that this compound could significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

- Cytotoxicity Assessments : In vitro assays have shown that this compound does not exhibit significant cytotoxicity against normal cell lines, suggesting a favorable safety profile for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.